![molecular formula C8H18ClO4P B14335433 Diethyl [3-(chloromethoxy)propyl]phosphonate CAS No. 95412-63-8](/img/structure/B14335433.png)
Diethyl [3-(chloromethoxy)propyl]phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl [3-(chloromethoxy)propyl]phosphonate is an organophosphorus compound with the molecular formula C7H16ClO4P. It is a clear, colorless to light yellow liquid that is used in various chemical reactions and industrial applications. This compound is known for its reactivity and versatility in organic synthesis, making it a valuable intermediate in the production of various chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethyl [3-(chloromethoxy)propyl]phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with 3-chloropropanol in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 3-chloropropanol is replaced by the diethyl phosphite group .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. These methods typically use similar reaction conditions as laboratory synthesis but are optimized for higher yields and efficiency. The use of catalysts and controlled reaction environments helps in achieving the desired product with minimal impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl [3-(chloromethoxy)propyl]phosphonate undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different phosphonate derivatives.
Hydrolysis: The compound can be hydrolyzed to produce phosphonic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride are commonly employed.
Major Products Formed
Nucleophilic Substitution: Produces substituted phosphonates.
Oxidation: Yields oxidized phosphonate derivatives.
Reduction: Results in reduced phosphonate compounds.
Applications De Recherche Scientifique
Diethyl [3-(chloromethoxy)propyl]phosphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential use in biochemical assays and as a precursor for biologically active compounds.
Medicine: Explored for its potential in drug development, particularly in the synthesis of phosphonate-based drugs.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of diethyl [3-(chloromethoxy)propyl]phosphonate involves its reactivity with various nucleophiles and electrophiles. The compound’s phosphonate group can form stable bonds with carbon, oxygen, and nitrogen atoms, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl chloromethylphosphonate
- Diethyl (3-bromopropyl)phosphonate
- Diethyl (hydroxymethyl)phosphonate
- Diethyl vinylphosphonate
Uniqueness
Diethyl [3-(chloromethoxy)propyl]phosphonate is unique due to its specific structure, which includes a chloromethoxy group attached to the propyl chain. This structural feature imparts distinct reactivity and makes it suitable for specific synthetic applications that other phosphonates may not be able to achieve .
Propriétés
Numéro CAS |
95412-63-8 |
|---|---|
Formule moléculaire |
C8H18ClO4P |
Poids moléculaire |
244.65 g/mol |
Nom IUPAC |
1-(chloromethoxy)-3-diethoxyphosphorylpropane |
InChI |
InChI=1S/C8H18ClO4P/c1-3-12-14(10,13-4-2)7-5-6-11-8-9/h3-8H2,1-2H3 |
Clé InChI |
VAZUXYHLEIUEEP-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(CCCOCCl)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


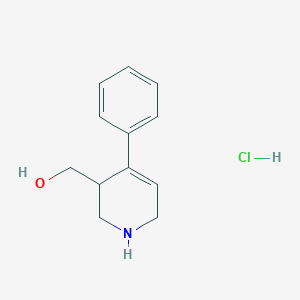
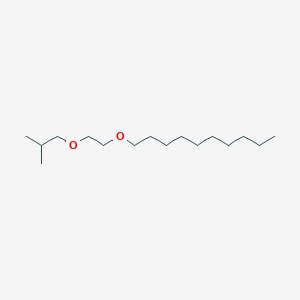
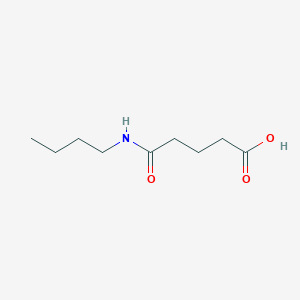
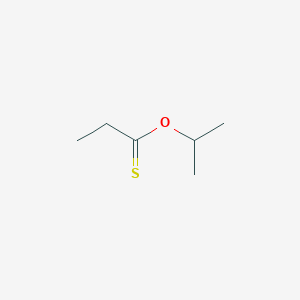
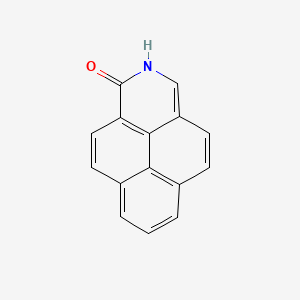
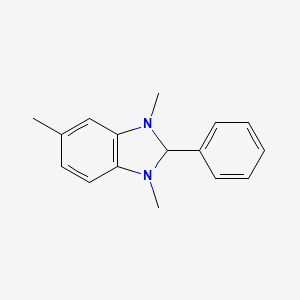
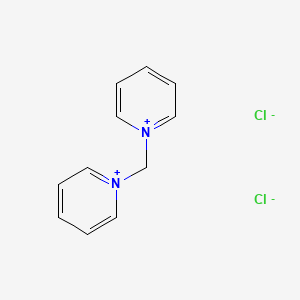
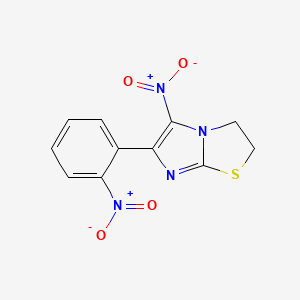
![[(E)-[3,5,5-trimethyl-6-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]cyclohex-2-en-1-ylidene]amino]thiourea](/img/structure/B14335419.png)
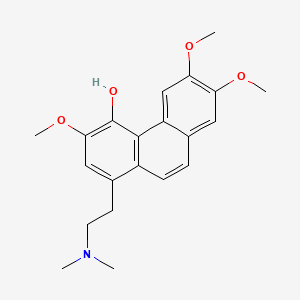
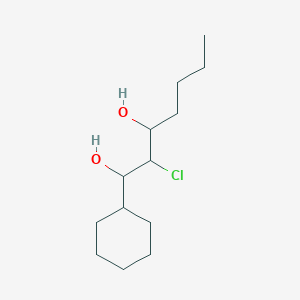


![3-[Carboxy(4-chlorophenyl)methoxy]-3-oxo-2-phenylpropanoate](/img/structure/B14335450.png)
